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Abstract
Fasiglifam (TAK-875) is a potent and selective agonist of the free fatty acid receptor 1

(FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] It functions as an

ago-allosteric modulator, enhancing glucose-dependent insulin secretion from pancreatic β-

cells by acting cooperatively with endogenous free fatty acids (FFAs).[3][4][5][6][7] This

technical guide provides an in-depth overview of the mechanism of action of Fasiglifam,

presenting key quantitative data, detailed experimental protocols for its characterization, and

visualizations of the associated signaling pathways. While Fasiglifam showed promise in

clinical trials for the treatment of type 2 diabetes, its development was terminated due to

concerns of drug-induced liver injury (DILI).[2][5][6][8] Understanding its mechanism of action

remains crucial for the development of safer, next-generation GPR40 agonists.

Mechanism of Action: Ago-Allosteric Modulation of
FFAR1
Fasiglifam is not a direct, orthosteric agonist of FFAR1 but rather an ago-allosteric modulator.

[3][4][5][6][7] This means it binds to a site on the receptor that is distinct from the binding site of

endogenous ligands, such as long-chain fatty acids. Upon binding, Fasiglifam induces a

conformational change in the receptor that enhances the signaling efficacy of the endogenous

FFAs.[4][5][6] This cooperative binding and activation lead to a more potent and sustained
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downstream signaling cascade, ultimately resulting in amplified glucose-stimulated insulin

secretion (GSIS).[3][4][6] Fasiglifam itself exhibits partial agonist activity, but its primary

therapeutic effect is derived from its synergistic interaction with circulating FFAs.[4][5][6]

Signaling Pathway
The activation of FFAR1 by Fasiglifam and FFAs initiates a signaling cascade through the Gαq

subunit of the heterotrimeric G protein.[9] This leads to the activation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3/Ca2+ Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the

release of stored intracellular calcium (Ca2+).[9]

DAG/PKC Pathway: DAG, along with the increased intracellular Ca2+, activates protein

kinase C (PKC).[9]

The combined effects of increased intracellular Ca2+ and PKC activation lead to the

potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[9]
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Caption: Signaling pathway of Fasiglifam-mediated ago-allosteric modulation of FFAR1.

Quantitative Data
The following tables summarize key quantitative data for Fasiglifam.

Table 1: In Vitro Potency and Binding Affinity

Parameter Species Cell Line Value Reference

EC50 (GPR40

Activation)
Human CHO 72 nM [1][2]

EC50

(Intracellular IP

Production)

Human CHO-hGPR40 72 nM [10]

Ki (GPR40

Binding)
Human - 38 nM [11]

Ki (GPR40

Binding)
Rat - 140 nM [11]

Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)

Dose
Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·h/mL)

t1/2 (hr) Reference

25 mg 1030 ± 230 3.0 16800 ± 3400 ~24 [3]

50 mg 1860 ± 420 3.0 32100 ± 6800 ~24 [3]

100 mg 3140 ± 710 3.5
61300 ±

13200
~24 [3]

Table 3: Clinical Trial Liver Safety Data (Phase III)
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Parameter
Fasiglifam (25 mg
& 50 mg)

Placebo/Active
Control

Reference

Incidence of ALT > 3x

ULN
3% - 6% ~0.5% - 0.8% [5][6]

Adjudicated DILI

(highly likely/probable)
0.64% 0.06% [4]

Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR40

activation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://academic.oup.com/toxsci/article/163/2/374/3001030
https://www.researchgate.net/publication/323462979_Liver_Safety_of_Fasiglifam_TAK-875_in_Patients_with_Type_2_Diabetes_Review_of_the_Global_Clinical_Trial_Experience
https://pubmed.ncbi.nlm.nih.gov/30880443/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Data Analysis

Seed GPR40-expressing cells
in 96-well plate

Incubate overnight

Load cells with a
calcium-sensitive fluorescent dye

Incubate for 1 hour

Measure baseline fluorescence

Add Fasiglifam or control

Measure fluorescence change over time

Calculate peak fluorescence response

Generate dose-response curve

Calculate EC50 value

Click to download full resolution via product page

Caption: Workflow for a calcium mobilization assay to assess Fasiglifam activity.
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Detailed Methodology:

Cell Culture: GPR40-expressing cells (e.g., CHO-hGPR40) are seeded into 96-well black-

walled, clear-bottom plates and cultured overnight.

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

Compound Addition: After incubation, the plate is placed in a fluorescence plate reader. A

baseline fluorescence reading is taken before the automated addition of Fasiglifam or

control compounds.

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to

capture the transient increase in intracellular calcium.

Data Analysis: The peak fluorescence response is used to determine the agonist activity.

Dose-response curves are generated to calculate the EC50 value.

In Vitro Insulin Secretion Assay
This assay quantifies the amount of insulin secreted from pancreatic β-cells in response to

GPR40 activation.
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Caption: Workflow for an in vitro insulin secretion assay.
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Detailed Methodology:

Cell Culture: Pancreatic β-cells (e.g., MIN6 cells or isolated primary islets) are seeded in

multi-well plates and cultured to the desired confluency.

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-

Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal insulin

secretion rate.

Stimulation: The pre-incubation buffer is replaced with a buffer containing high glucose (e.g.,

16.7 mM) and the test compounds (Fasiglifam, with or without FFAs).

Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.

Quantification: The supernatant is collected, and the insulin concentration is measured using

a commercially available ELISA kit. Data is often normalized to the total protein or DNA

content of the cells in each well.

Conclusion
Fasiglifam represents a significant advancement in the understanding of FFAR1

pharmacology, demonstrating the therapeutic potential of ago-allosteric modulation for type 2

diabetes. Its mechanism, involving the potentiation of endogenous FFA signaling to enhance

glucose-dependent insulin secretion, offered a promising approach with a reduced risk of

hypoglycemia. However, the emergence of liver toxicity in late-stage clinical trials ultimately led

to the discontinuation of its development. The data and protocols presented in this guide serve

as a valuable resource for the scientific community, aiding in the continued exploration of

FFAR1 as a therapeutic target and the design of safer and more effective GPR40 agonists. A

thorough understanding of the structure-activity and structure-toxicity relationships of

compounds like Fasiglifam will be paramount in overcoming the challenges that have hindered

the clinical success of this drug class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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